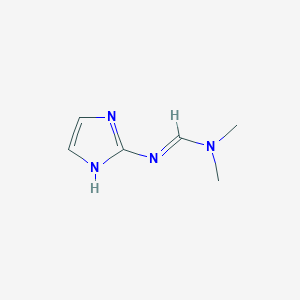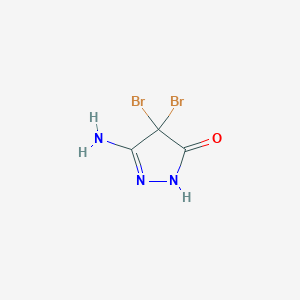
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3', commonly known as "NTA," is a chemical compound that has been used in scientific research for several years. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of NTA involves the inhibition of DNA and RNA polymerase activity. NTA binds to the active site of the polymerase enzyme, thus preventing the polymerization of nucleotides into DNA or RNA strands.
Biochemical and Physiological Effects:
NTA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. NTA has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. Additionally, NTA has been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using NTA in lab experiments is its specificity for inhibiting DNA and RNA polymerase activity. This specificity allows for the precise study of DNA and RNA synthesis and replication. However, one limitation of using NTA is its potential toxicity, as it has been found to induce apoptosis in healthy cells as well as cancer cells.
将来の方向性
There are several future directions for the study of NTA. One direction is the development of NTA analogs with increased specificity and decreased toxicity. Another direction is the study of NTA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, the study of NTA in other biological systems, such as bacteria and fungi, may provide further insight into its mechanism of action and potential applications.
合成法
The synthesis of NTA involves the reaction of 2-naphthoic acid with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent. The final product is then purified using chromatography. This synthesis method has been used successfully to obtain high yields of pure NTA.
科学的研究の応用
NTA has been used in various scientific research applications, including the study of DNA synthesis and replication. It has been found to inhibit the activity of DNA polymerase, an essential enzyme in DNA replication, thus making it a useful tool in the study of DNA synthesis. NTA has also been used in the study of viral replication, as it has been found to inhibit the activity of RNA polymerase, an essential enzyme in viral replication.
特性
CAS番号 |
166115-77-1 |
|---|---|
分子式 |
C17H20N4O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,7-9,18H2,1-2H3,(H,19,22) |
InChIキー |
JSFJUAGPVQRGNI-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N |
同義語 |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3,4-tetrahydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



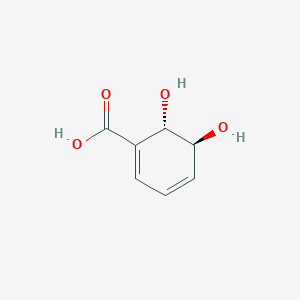
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)

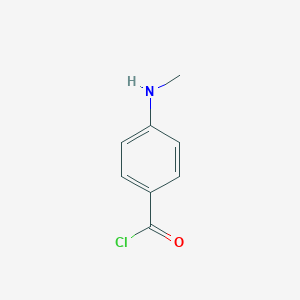

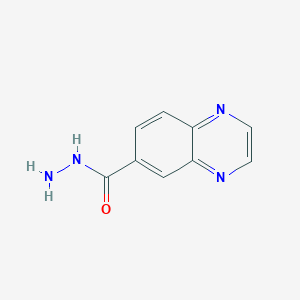
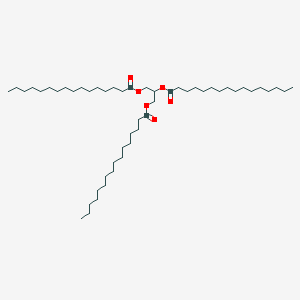
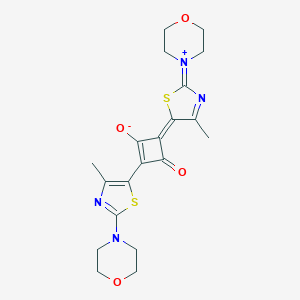
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
